molecular formula C14H24N2O4 B14013150 Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate

Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B14013150
M. Wt: 284.35 g/mol
InChI Key: LLXYMNITKNOLOH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used as building blocks in the synthesis of various organic compounds. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and oxolane-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate is unique due to its oxolane-3-carbonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

IUPAC Name

tert-butyl 4-(oxolane-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(18)16-7-5-15(6-8-16)12(17)11-4-9-19-10-11/h11H,4-10H2,1-3H3

InChI Key

LLXYMNITKNOLOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCOC2

Origin of Product

United States

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